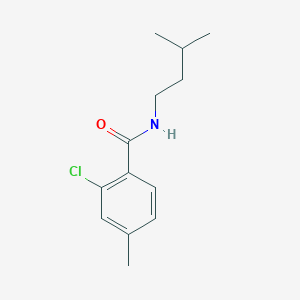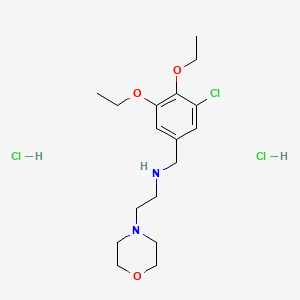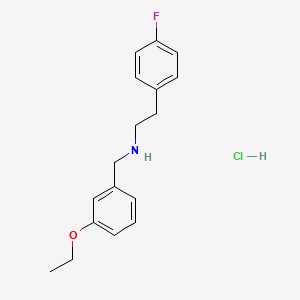![molecular formula C18H21NO3 B5418904 N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide, also known as Mephenoxalone, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is used in scientific research for its potential pharmacological properties. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The exact mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee is not fully understood. However, it is believed to act on the central nervous system by inhibiting the polysynaptic reflexes in the spinal cord. This leads to a reduction in muscle tone and relaxation of skeletal muscles. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been shown to have anti-inflammatory effects, which may contribute to its muscle relaxant properties.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has been shown to have a range of biochemical and physiological effects. It has been shown to reduce muscle tone and spasticity in animal models, as well as reduce inflammation in vitro. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been shown to have analgesic effects in animal models, although the exact mechanism of action is not fully understood.
实验室实验的优点和局限性
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It has also been extensively studied, and its mechanism of action and pharmacological properties are well understood. However, there are also some limitations to using N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. It is also not very soluble in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee. One area of research is the development of new derivatives of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee with improved pharmacological properties. Another area of research is the study of the long-term effects of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee on muscle function and inflammation. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee may have potential applications in the treatment of other conditions such as neuropathic pain and spasticity associated with multiple sclerosis.
合成方法
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee involves the reaction of 2-phenoxypropanoic acid with 1-(4-methoxyphenyl) ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee.
科学研究应用
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has been studied for its potential pharmacological properties, particularly its muscle relaxant and anti-inflammatory effects. It has been shown to have a similar mechanism of action to other muscle relaxants such as methocarbamol and chlorzoxazone. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been studied for its potential use in the treatment of muscle spasms and musculoskeletal disorders.
属性
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-9-11-16(21-3)12-10-15)19-18(20)14(2)22-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPSFDZTYQAKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5418848.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5418849.png)


![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418864.png)
![1-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5418868.png)

![1-[(4-methylphenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5418910.png)
![N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide](/img/structure/B5418915.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5418926.png)